Product packaging for Mebezonium(Cat. No.:CAS No. 688299-17-4)

Mebezonium

Cat. No.: B1211741
CAS No.: 688299-17-4
M. Wt: 296.5 g/mol
InChI Key: GSTUMYVOFKPZNS-UHFFFAOYSA-N
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Description

Mebezonium, also known as this compound, is a useful research compound. Its molecular formula is C19H40N2+2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40N2+2 B1211741 Mebezonium CAS No. 688299-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

688299-17-4

Molecular Formula

C19H40N2+2

Molecular Weight

296.5 g/mol

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium

InChI

InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2

InChI Key

GSTUMYVOFKPZNS-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Other CAS No.

688299-17-4

Synonyms

4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide

Origin of Product

United States

Classification As a Quaternary Ammonium Compound

Mebezonium is classified as a quaternary ammonium (B1175870) compound (QAC). ontosight.ai QACs are a class of chemicals characterized by a central nitrogen atom bonded to four organic substituents. This nitrogen atom carries a permanent positive charge, regardless of the pH of the solution. ontosight.ai This positive charge is a key feature that dictates many of the compound's chemical and biological interactions. This compound iodide, a common salt form, has the molecular formula C₁₉H₄₀N₂·2I. cymitquimica.compharmacompass.com The cation itself has the formula C₁₉H₄₀N₂²⁺. wikidata.orgnih.gov

Overview of Primary Academic Research Areas

Academic research involving mebezonium primarily focuses on its analytical detection and its use as a component in specific research protocols. Due to its quaternary ammonium (B1175870) structure, this compound presents analytical challenges, leading to research efforts in developing sensitive and specific detection methods. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods, often coupled with solid-phase extraction techniques utilizing ion-pairing reagents, have been developed for the quantitation of this compound in various biological matrices. researchgate.netresearchgate.netoup.com

This compound is also encountered in research as a component of certain veterinary formulations, notably those used for euthanasia in animal studies. researchgate.netirispublishers.comnih.govmdpi.comnih.gov In this context, research focuses on its distribution and detection in biological samples following its administration, which is relevant for toxicological and forensic investigations in animal models. oup.comresearchgate.net Studies have investigated the concentrations of this compound in different tissues and fluids, such as blood, liver, muscle, and vitreous humor. oup.comresearchgate.net

Furthermore, this compound can serve as a standard for detecting quaternary ammonium compounds in general analytical procedures. evitachem.com Research may also explore its effects on cellular processes, particularly those involving muscle function, given its historical association with neuromuscular blocking properties. irispublishers.com

Historical Context of Its Role in Chemical and Biological Investigations

Classification within Neuromuscular Blocking Agents

This compound is classified as a neuromuscular blocking agent, a class of drugs that interrupt transmission at the skeletal neuromuscular junction, leading to paralysis of the affected muscles. wikipedia.orgdrugbank.com

Grouping as a Non-Depolarizing Agent with Curariform Action

This compound iodide is specifically grouped as a non-depolarizing neuromuscular blocking agent. evitachem.comopenanesthesia.orgnih.govopenanesthesia.org These agents competitively block the binding of acetylcholine (B1216132) (ACh) to its receptors on the motor endplate, preventing depolarization and muscle contraction. openanesthesia.orgnih.govopenanesthesia.org This mechanism distinguishes them from depolarizing agents, which activate the receptor and cause persistent depolarization. wikipedia.orgopenanesthesia.org this compound iodide has a curariform-like action, resulting in the paralysis of skeletal muscles and rapid respiratory collapse. researchgate.netresearchgate.netirispublishers.com This curariform action is characteristic of non-depolarizing blockers, mimicking the effects of curare. wikipedia.orgresearchgate.netresearchgate.netirispublishers.com

Distinctions from Other Neuromuscular Blockers based on Molecular Interaction

Non-depolarizing neuromuscular blockers, including this compound, are typically quaternary ammonium compounds. wikipedia.orgevitachem.comcymitquimica.com These compounds possess a positively charged nitrogen atom that facilitates their interaction with the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. radiusohio.com Unlike depolarizing agents such as succinylcholine, which act as agonists causing initial muscle fasciculations followed by paralysis, non-depolarizing agents like this compound act as competitive antagonists. wikipedia.orgopenanesthesia.orgradiusohio.com They bind to the receptor sites and prevent ACh from binding, without causing significant ion channel opening or depolarization. openanesthesia.orgradiusohio.com

Molecular Interactions at the Neuromuscular Junction

Competitive Antagonism of Nicotinic Acetylcholine Receptors

This compound iodide exerts its effect by blocking acetylcholine at the neuromuscular junction. evitachem.com It functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). openanesthesia.orgnih.govopenanesthesia.org This means it competes with the neurotransmitter acetylcholine for the binding sites on these receptors located on the postsynaptic membrane of the muscle fiber. openanesthesia.orgnih.govopenanesthesia.orgresearchgate.net By binding to the receptor, this compound prevents acetylcholine from initiating the depolarization required for muscle contraction. nih.govopenanesthesia.org

Ligand Binding Dynamics and Receptor Affinity at a Cellular Level

The binding of a ligand like this compound to its receptor involves specific dynamics and affinity. Ligand-receptor binding can be characterized by equilibrium dissociation constants (KD), which reflect the affinity of the ligand for the receptor. nih.govdynamic-biosensors.com A lower KD value indicates higher binding affinity. nih.gov Competitive antagonists bind to the same site as the agonist, and their affinity influences the concentration of agonist required to elicit a response. nih.gov The interaction involves molecular contacts, including hydrophobic and hydrophilic interactions, between the ligand and residues in the receptor binding site. researchgate.net The binding process can also influence the conformational dynamics of the receptor protein, which may correlate with binding affinity. nih.gov While specific data on the detailed ligand binding dynamics and receptor affinity of this compound at a cellular level were not extensively detailed in the search results beyond its classification as a competitive antagonist, the general principles of competitive antagonism at nAChRs by quaternary ammonium compounds apply. wikipedia.orgradiusohio.com These compounds bind to the alpha subunits of the nAChR, and their positively charged nitrogen is crucial for interaction with the receptor. radiusohio.comfrontiersin.org

Mechanisms of Antimicrobial Action

This compound iodide is classified as a quaternary ammonium compound, a type of disinfectant known for disrupting the cell membranes of microorganisms, ultimately leading to their death. ontosight.ai Quaternary ammonium compounds act as cationic surfactants, allowing them to interact with and disrupt microbial membranes. cymitquimica.comontosight.ai The iodide component may also contribute to its antimicrobial properties, as iodine is known for its bactericidal effects. ontosight.ai this compound iodide is used as an antiseptic in various preparations due to its ability to kill a range of microorganisms, including bacteria, viruses, and fungi. ontosight.ai It may also be included in pharmaceutical formulations for its preservative properties. ontosight.ai Research indicates that quaternary ammonium compounds can interact with microbial cells and membranes. ontosight.ai While the specific detailed mechanisms of antimicrobial action for this compound itself were not elaborated upon in the search results beyond membrane disruption, studies on antimicrobial resistance mechanisms in bacteria like Escherichia coli suggest various factors can influence bacterial susceptibility, including alterations of cell membranes and efflux systems. plos.org The potential for synergistic antimicrobial effects when combined with other agents has also been explored in broader contexts. nih.gov

Disruption of Microbial Cell Membranes by Cationic Surfactant Properties

The antimicrobial action of this compound is significantly attributed to its cationic surfactant nature. ontosight.ai As a quaternary ammonium compound, this compound possesses a positively charged nitrogen atom. ontosight.ai Microbial cell membranes, particularly those of bacteria, viruses, and fungi, often carry a net negative charge due to the presence of components like phospholipids, teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria. nih.govmdpi.com

The cationic head of this compound is electrostatically attracted to these negatively charged sites on the microbial membrane surface. nih.govmdpi.com This initial interaction facilitates the adsorption and integration of the hydrophobic portion of the this compound molecule into the lipid bilayer of the membrane. ekb.eg The insertion of the surfactant molecules disrupts the ordered structure of the membrane, increasing its permeability. mdpi.com This disruption can lead to the leakage of essential intracellular components, such as ions, proteins, and nucleic acids, which are vital for microbial survival. mdpi.comekb.eg The damage to the membrane ultimately impairs critical cellular functions, including respiration, metabolism, and synthesis of macromolecules, culminating in cell lysis and death. mdpi.comekb.eg Research on cationic surfactants in general supports this mechanism, indicating that their interaction with negatively charged microbial interfaces is key to their antimicrobial activity. nih.govekb.egscielo.br

Broader Spectrum Antimicrobial Effects against Bacteria, Viruses, and Fungi

This compound iodide has been reported to demonstrate antimicrobial properties against a range of microorganisms, including bacteria, viruses, and fungi. ontosight.ai This broad spectrum of activity is a characteristic feature often associated with cationic surfactants, as their membrane-disrupting mechanism is not typically limited to a single type of microbial cell wall or membrane composition. nih.govnih.gov

Structure Activity Relationships Sar

Elucidation of the Quaternary Ammonium (B1175870) Moiety's Contribution to Biological Activity

The defining feature of quaternary ammonium compounds is the positively charged nitrogen center uni.lulaballey.com. This permanent cationic charge plays a crucial role in their biological activity. The positive charge facilitates electrostatic interactions with negatively charged components of biological systems, such as the phospholipid head groups of bacterial cell membranes laballey.comnih.govnih.govwikidata.org. This initial attraction and subsequent interaction with the cell membrane are considered primary mechanisms for the activity of many QACs, particularly their antimicrobial effects, where they can disrupt membrane integrity and lead to cell death laballey.comnih.govwikidata.org. The presence of the quaternary ammonium moiety is thus essential for establishing the initial contact and subsequent membrane-disrupting effects observed in many QAC applications.

Impact of Aliphatic Side-Chain Number and Length on Activity Profiles

The organic substituents attached to the quaternary nitrogen significantly influence the activity profile of QACs. Among the most critical structural variations is the number and length of aliphatic side chains uni.lunih.govfishersci.ca. These hydrophobic chains interact with the lipid bilayer of cell membranes nih.gov.

Research indicates that the length of the alkyl chain has a profound impact on antimicrobial activity, often demonstrating an optimal chain length for maximum efficacy nih.govnih.govfishersci.caecostore.comthegoodscentscompany.comherts.ac.uknih.gov. For instance, studies on various QACs have shown that antibacterial activity generally increases with alkyl chain length up to a certain point, after which it may decrease nih.govnih.govecostore.comthegoodscentscompany.comnih.gov. This phenomenon, sometimes referred to as the "cut-off effect," is thought to be related to factors such as achieving a balance between hydrophilicity and lipophilicity, as well as potential micellization or aggregation at longer chain lengths uni.luthegoodscentscompany.com.

Optimal chain lengths can vary depending on the target organism. For Gram-positive bacteria like Staphylococcus aureus, optimal activity is frequently observed with alkyl chains containing 10 to 14 carbon atoms nih.govthegoodscentscompany.comherts.ac.uknih.gov. Against Gram-negative bacteria, a slightly longer chain, around 16 carbons, may be more effective nih.govnih.gov. The structure (saturated, unsaturated, branched, unbranched) of the aliphatic chain can also be modified to tune activity fishersci.ca.

Furthermore, the number of quaternary ammonium centers and associated hydrophobic chains within a molecule can influence activity. Dimeric QACs, possessing two cationic heads and typically two hydrophobic chains, have been shown in some studies to exhibit greater biological activity compared to their monomeric counterparts ecostore.comnih.gov.

Data from studies on related quaternary ammonium compounds illustrate the effect of alkyl chain length on biological activity:

Compound Type (General)Alkyl Chain LengthObserved Activity Trend (e.g., Antimicrobial)Relevant Source
Commercial alkyl QACs (e.g., Benzalkonium salts)C12-C14Stronger bactericidal effects observed within this range. fishersci.ca
Quaternary Heteronium Salts (QHSs)C10-C14Optimal antibacterial activity against Staphylococcus aureus. thegoodscentscompany.comherts.ac.uk
N-quaternary chitosan (B1678972) derivativesIncreasing lengthIncreased antibacterial activities observed with longer alkyl chain length. nih.gov
QASs12-14 carbonsHighest biocidal activity towards Gram-positive bacteria and yeasts. nih.gov
QASs14-16 carbonsMore effective against Gram-negative bacteria. nih.govnih.gov
QACs<4 or >18 carbonsConsidered virtually inactive in some studies. ecostore.com

Stereochemical Considerations in Related Quaternary Ammonium Ions and Potential for Stereogenic Nitrogen Centers

While the nitrogen atom in tertiary amines undergoes rapid pyramidal inversion at room temperature, preventing the isolation of stable stereoisomers based solely on the nitrogen center, the situation is different for quaternary ammonium ions. In a quaternary ammonium cation, the nitrogen atom is bonded to four distinct substituents (or is part of a cyclic structure where the four attachments are non-superimposable), creating a tetrahedral center. If these four substituents are different, the nitrogen atom becomes a stereogenic center, and the quaternary ammonium ion can exist as stable enantiomers.

Unlike tertiary amines, quaternary ammonium ions are configurationally stable at the nitrogen center. This means that stereoisomers arising from a stereogenic nitrogen in a QAC can be isolated and studied. The potential for stereoisomerism at the nitrogen center introduces an additional layer of complexity in SAR studies. Different stereoisomers of a chiral QAC may interact differently with biological targets, potentially leading to variations in activity or selectivity.

The significance of N-chirality in quaternary ammonium salts has been explored, particularly in the context of asymmetric catalysis. While Mebezonium's specific structure would determine if its quaternary nitrogens are stereogenic centers, the principle that quaternary nitrogen can be a stable stereogenic center is a relevant stereochemical consideration for this class of compounds. Research into the synthesis and application of chiral quaternary ammonium ions highlights the growing recognition of the importance of stereochemistry at the nitrogen center in influencing molecular function.

Studies on Cellular and Subcellular Processes

This compound is identified as a neuromuscular blocking agent. researchgate.net Agents in this class function by interrupting the transmission of nerve impulses at the neuromuscular junction, the specialized synapse where motor neurons communicate with skeletal muscle fibers. This action leads to muscle paralysis. nih.gov

The mechanism of neuromuscular blockers typically involves interaction with nicotinic acetylcholine (B1216132) (ACh) receptors on the postsynaptic membrane of the muscle cell. nih.gov Non-depolarizing blockers, a major category of these agents, act as competitive antagonists to acetylcholine. They bind to the ACh receptors without activating them, thereby preventing the neurotransmitter from binding and depolarizing the motor endplate. This blockade of ACh binding prevents the generation of an action potential in the muscle fiber, resulting in paralysis. youtube.com

While this compound is known to function as a neuromuscular blocker, specific in vitro studies detailing its binding affinity, receptor kinetics, or electrophysiological effects on isolated muscle preparations were not found in the reviewed literature. Such studies would typically quantify the compound's potency and mechanism at the cellular level.

Table 5.1.1: Illustrative Data for Neuromuscular Blocking Agents Note: The following table is an example of data typically generated in neuromuscular transmission studies. Specific values for this compound were not available in the literature search.

ParameterDescriptionExample Value (for illustrative purposes)
Receptor Binding Affinity (Ki)Concentration of the drug required to occupy 50% of the nicotinic ACh receptors.Data Not Available
IC50 (Inhibitory Concentration)Concentration of the drug that inhibits the muscle contractile response by 50%.Data Not Available
End-Plate Potential (EPP) AmplitudeMeasure of the depolarization of the postsynaptic membrane; reduced by non-depolarizing blockers.Data Not Available

A comprehensive literature search did not yield specific in vitro studies assessing the effects of this compound on the membrane integrity of cellular models. As a quaternary ammonium compound, its class is known to interact with cell membranes, which is often the basis for their antimicrobial activity. nih.gov However, no research was identified that specifically quantifies the impact of this compound on plasma membrane integrity using methods such as dye exclusion assays or lactate (B86563) dehydrogenase (LDH) release.

No in vitro research data was found regarding the analysis of this compound's effect on reactive oxygen species (ROS) production pathways. Studies on other neuromuscular blocking agents have explored potential antioxidant properties, while some quaternary ammonium compounds have been shown to induce oxidative stress. nih.govfrontiersin.org Specific investigations into whether this compound modulates ROS through enzymatic pathways (like NADPH oxidase) or mitochondrial action have not been identified.

There is no available scientific literature from the search results that characterizes apoptotic or necrotic phenomena induced by this compound in cellular systems. While other quaternary ammonium compounds have been demonstrated to induce dose-dependent apoptosis through mechanisms involving caspase activation, no such in vitro studies have been published specifically for this compound. frontiersin.org

Antimicrobial Efficacy in Controlled Laboratory Environments

No data is available from the conducted searches regarding the determination of Minimum Inhibitory Concentrations (MIC) for this compound against bacterial or fungal strains. Although many quaternary ammonium compounds exhibit antimicrobial properties, the efficacy of this compound as an antimicrobial agent has not been reported in the reviewed scientific literature. nih.gov

No Publicly Available Data on In Vitro Antiviral Efficacy of this compound

Despite a comprehensive search of available scientific literature and research databases, no studies detailing the in vitro pharmacological and cellular investigations of the chemical compound this compound concerning its viral reduction efficacy were found.

The requested article, intended to focus solely on the evaluation of this compound's ability to reduce viral loads in laboratory models, cannot be generated due to the absence of published research data on this specific topic. Searches for in vitro studies, pharmacological evaluations, and antiviral activity of this compound did not yield any relevant findings, precluding the creation of content, data tables, or detailed research summaries as per the specified outline.

Therefore, the following sections remain unaddressed:

In Vitro Pharmacological and Cellular Investigations5.2.2. Evaluation of Viral Reduction Efficacy in in Vitro Models

Further investigation into the antiviral properties of Mebezonium would be required before an article on this subject could be written. At present, the scientific community has not published data that would allow for a professional and authoritative discussion on this compound's effects against viruses in an in vitro setting.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatography plays a crucial role in separating Mebezonium from complex sample matrices and other co-eluting substances before detection. Given the nature of quaternary ammonium (B1175870) compounds, techniques that accommodate their ionic character are essential. oup.comresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary analytical approach for the detection and quantification of this compound, offering high sensitivity and selectivity. oup.comresearchgate.netmdpi.com This technique is particularly valuable for analyzing this compound in biological fluids, organs, and environmental samples. oup.commdpi.com

Protocols typically involve reversed-phase LC separation coupled with electrospray ionization (ESI) in positive mode, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. oup.comresearchgate.netmdpi.comresearchgate.net For this compound, a precursor ion at m/z 148 has been used, with product ions at m/z 236 (target) and m/z 60 (qualifier) for detection and quantitation. oup.com The use of internal standards, such as succinylcholine-d18 or lidocaine, is common to improve the accuracy and precision of quantitative analysis. oup.comoup.com

Chromatographic separation of this compound is often achieved using C18 reversed-phase columns. oup.comresearchgate.netresearchgate.net Mobile phases typically consist of a combination of an aqueous buffer (such as ammonium formate (B1220265) buffer at a slightly acidic pH, e.g., pH 3.5) and an organic solvent like acetonitrile. oup.comresearchgate.net Gradient elution is frequently employed to optimize the separation of this compound from other compounds in the matrix. oup.com

Research findings highlight the sensitivity of LC-MS/MS methods for this compound, with reported limits of detection (LOD) as low as 0.01 mg/L and limits of quantitation (LOQ) at 0.05 mg/L in certain matrices. oup.com Precision and accuracy data for LC-MS/MS methods applied to this compound in serum have shown good performance, with precision (CV%) ranging from 8.6% to 13.9% and accuracy (%) between 99.3% and 101.2% at different concentration levels. oup.com

Data from a study analyzing this compound in femoral vein serum using LC-MS/MS following SPE with an ion-pairing reagent showed a detected concentration of 10.9 mg/L. oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC), sometimes coupled with UV detection or mass spectrometry (HPLC-MS), is also utilized for the quantitative and qualitative analysis of this compound and other quaternary ammonium compounds. researchgate.netirg-wp.commdpi.com While this compound lacks a strong UV chromophore, making UV detection less sensitive, HPLC coupled with MS detection overcomes this limitation. mdpi.com

Studies on the analysis of quaternary ammonium compounds, including this compound, by HPLC often involve reversed-phase columns. oup.comresearchgate.net Mobile phases may incorporate ion-pairing reagents to improve the retention and peak shape of these charged analytes on reversed-phase stationary phases. mdpi.com For instance, ion-pairing reversed-phase HPLC (IP-RPHPLC) using an inexpensive reversed-phase column with an aqueous mobile phase containing ion pairing agents is an alternative technique. mdpi.com

Research on related quaternary ammonium compounds has demonstrated the application of HPLC-UV and HPLC-MS for quantification, with HPLC-MS generally offering greater sensitivity and specificity. irg-wp.com

Chiral-Phase HPLC for Stereoisomer Resolution

While specific research on the chiral separation of this compound enantiomers using Chiral-Phase HPLC was not prominently found in the search results, the principle of Chiral-Phase HPLC is relevant for analyzing chiral quaternary ammonium compounds. Chiral HPLC is a technique specifically designed to separate and analyze enantiomers, which are stereoisomers that are mirror images of each other. youtube.com

For chiral compounds, enantiomeric purity and individual enantiomer analysis are critical in research. Chiral stationary phases are employed in HPLC columns to achieve this separation based on differential interactions with the enantiomers. youtube.com Methods for the chiral separation of other compounds using HPLC have been developed and validated, demonstrating the feasibility of this approach for resolving stereoisomers. researchgate.netnih.govrjptonline.orgmdpi.com Should this compound exist as a mixture of stereoisomers, Chiral-Phase HPLC would be the method of choice for their individual analysis in research studies.

Advanced Sample Preparation and Extraction Methods

Due to the hydrophilic and permanently charged nature of this compound and other quaternary ammonium compounds, sample preparation and extraction are critical steps to isolate and concentrate the analyte from complex matrices before chromatographic analysis. oup.comresearchgate.netresearchgate.net

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up and preconcentration of this compound from various sample types. oup.comresearchgate.netmdpi.comresearchgate.net SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted matrix components are washed away.

For quaternary ammonium compounds like this compound, SPE with reversed-phase sorbents such as C18 cartridges is commonly employed. oup.commdpi.com However, the charged nature of these compounds can lead to strong interactions with the sorbent, necessitating specific elution strategies. researchgate.net The use of ion-pairing reagents during the SPE process can enhance the retention and recovery of quaternary ammonium compounds on reversed-phase columns. oup.commdpi.com

SPE procedures for this compound have been developed using C18 cartridges in combination with ion-pairing reagents like heptafluorobutyric acid (HFBA). oup.commdpi.com This approach helps to counter the hydrophilicity of this compound and improve its retention on the C18 phase. oup.commdpi.com Studies have shown that SPE with C18 cartridges and HFBA can be effective for the extraction of this compound from biological matrices like serum. oup.com Polymeric reversed-phase, weak ion exchange mixed-mode sorbents like Oasis WCX have also been considered for the selective sample preparation of strong basic compounds and quaternary amines. researchgate.net

Research indicates that SPE can lead to good recoveries for quaternary ammonium compounds, although recoveries can vary depending on the specific compound and matrix. researchgate.netcanada.canih.gov Optimized SPE methods for quaternary ammonium compounds in aqueous solutions using Strata-X cartridges and elution with acidified methanol (B129727) have shown high recoveries (101–111%). canada.ca

Ion-Pair Extraction Procedures for Quaternary Ammonium Compounds

Ion-pair extraction is a key technique for the efficient isolation of quaternary ammonium compounds, including this compound, from biological and environmental samples. oup.comresearchgate.netcapes.gov.br This method relies on forming an ion pair between the positively charged quaternary ammonium compound and a lipophilic counterion. The neutral ion pair can then be extracted into an organic solvent. capes.gov.br

For this compound, ion-pair extraction procedures have been developed using reagents such as saturated potassium iodide solution with methylene (B1212753) chloride at a specific pH (e.g., pH 5.4). researchgate.netresearchgate.net Another common ion-pairing reagent used in conjunction with SPE is heptafluorobutyric acid (HFBA). oup.commdpi.com The formation of an ion pair with HFBA facilitates the retention of this compound on reversed-phase SPE cartridges. oup.commdpi.com

Research highlights the effectiveness of ion-pair extraction for isolating quaternary ammonium compounds from complex matrices like biological fluids. oup.comresearchgate.netcapes.gov.br A common ion-pair method using an iodide counter ion has been described for the extraction of quaternary ammonium compounds from biological material. capes.gov.brnih.gov This approach, often followed by chromatographic analysis, is crucial for achieving the sensitivity required for research applications. oup.comresearchgate.netresearchgate.net

The combination of SPE with ion-pairing reagents has been demonstrated to allow for the quantitation of this compound in biological samples. oup.comresearchgate.net

Detection and Quantification Strategies

Effective detection and quantification of this compound require methods capable of handling its ionic nature and low UV absorbance. While various techniques exist for quaternary ammonium compounds, specific strategies have been developed and applied for this compound analysis, often involving sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction combined with chromatographic separation. oup.comresearchgate.netresearchgate.net

Mass Spectrometry-Based Detection (e.g., Electrospray Ionization, Product Ion Scans, Specific Ion Monitoring)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detection and quantification of this compound. Electrospray ionization (ESI) is commonly used due to its suitability for ionizing polar and charged molecules like quaternary ammonium compounds. nih.govacs.orgnih.gov

LC-MS/MS methods for this compound often involve sample preparation steps such as solid-phase extraction (SPE), sometimes utilizing ion-pairing reagents like heptafluorobutyric acid (HFBA) to improve extraction efficiency from complex matrices like biological fluids. oup.comencyclopedia.pubresearchgate.netresearchgate.net Separation is typically achieved using reversed-phase liquid chromatography columns, such as C18, with mobile phases containing buffers and organic solvents. oup.comresearchgate.net

Tandem mass spectrometry (MS/MS) in modes like product ion scans or multiple reaction monitoring (MRM), also referred to as specific ion monitoring (SIM) in some contexts, provides high selectivity and sensitivity for this compound analysis. nih.govnih.govpitt.edu In product ion scans, a precursor ion corresponding to this compound is selected and fragmented, yielding characteristic product ions that confirm its identity. nih.govresearchgate.net MRM involves monitoring specific precursor-to-product ion transitions, offering enhanced selectivity and sensitivity for quantitative analysis. nih.govnih.govpitt.edu

Research has demonstrated the application of LC-MS/MS for the quantitation of this compound in biological samples. For instance, an LC-MS/MS method with SPE combined with an ion-pairing reagent allowed for the quantitation of this compound in serum. oup.comresearchgate.net Another study utilized a direct and sensitive LC-MS/MS method in multiple reaction monitoring mode with positive ionization for the simultaneous determination of this compound iodide and other compounds in biological matrices, achieving low limits of detection and quantitation. nih.gov

Reported concentrations of this compound in biological fluids using LC-MS/MS methods highlight the sensitivity of this technique. For example, in one study, this compound was detected in femoral vein serum at a concentration of 10.9 mg/L. oup.comresearchgate.netresearchgate.net Another study reported this compound iodide concentrations ranging from 2.80 mg/kg in muscle to 24.80 mg/kg in liver. nih.gov

Ultraviolet (UV) Spectrophotometric Detection Methods

Ultraviolet (UV) spectrophotometric detection is a common technique in chromatography, but it presents limitations for the direct detection of this compound. This is primarily because this compound, as a simple quaternary ammonium compound, lacks a strong chromophore in its structure, meaning it does not significantly absorb UV light at wavelengths typically used for detection. oup.comencyclopedia.pub

While UV detection might be used in methods analyzing mixtures containing this compound alongside other compounds that possess UV activity, it is not the preferred or most effective method for the specific and sensitive detection or quantification of this compound itself. oup.comresearchgate.netresearchgate.net The lack of UV absorbance necessitates the use of more sensitive and specific detectors like mass spectrometers for this compound analysis. oup.comencyclopedia.pub

Methodologies for Unambiguous Identification of Quaternary Ammonium Cations

Unambiguous identification of quaternary ammonium cations (QACs), including this compound, can be challenging using traditional spectroscopic methods like NMR due to the absence of an N-H bond and the often low intensity of signals from long-range 14N-H coupling. nih.govacs.org Mass spectrometry offers advantages in this regard, particularly when coupled with specific ionization techniques and fragmentation strategies. nih.govacs.org

Electrospray ionization (ESI) is frequently used for QACs, producing characteristic ions. nih.govacs.org A novel approach for recognizing QACs using negative ESI-MS involves the addition of trifluoroacetic acid as a mobile phase modifier. nih.govacs.org This method facilitates the formation of characteristic and intense [M + 2TFA]- clusters for compounds containing quaternary ammonium cations. nih.govacs.org Fragmentation of these clusters using collision-induced dissociation (CID) allows for unambiguous identification based on the presence or absence of the resulting [2TFA + H]- ion in the product spectra. nih.govacs.org The absence of this ion is indicative of a quaternary ammonium cation. nih.govacs.org This technique provides a rapid and reliable method for confirming the presence of QACs and aiding in structural elucidation. nih.govacs.org

Theoretical and Emerging Research Perspectives

Mebezonium as a Reagent in Organic Synthesis

The application of this compound as a reagent or catalyst in organic synthesis is not extensively documented in current scientific literature. Quaternary ammonium (B1175870) salts, as a class, are utilized in various synthetic applications, most notably as phase-transfer catalysts, which facilitate the reaction between reagents in immiscible phases. However, specific research detailing the use of the this compound cation for such purposes, or as a scaffold or directing group in synthetic transformations, is sparse. This represents a significant gap in the literature and a potential area for future investigation. The unique bis-quaternary structure of this compound could theoretically offer interesting steric and electronic properties if explored in the context of catalysis or supramolecular chemistry.

Standardization and Application of this compound in Analytical Chemistry

The analysis of this compound presents challenges characteristic of many quaternary ammonium compounds (QACs), including high hydrophilicity, thermal instability, and the absence of a strong chromophore, which complicates detection by conventional methods acs.org. Despite these challenges, robust analytical methods have been developed for its standardization and quantification, primarily in biological and forensic contexts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for the detection and quantification of this compound nih.gov. To overcome the difficulties in extracting this hydrophilic compound from complex matrices like serum or tissue, methods often employ solid-phase extraction (SPE) in combination with an ion-pairing reagent, such as heptafluorobutyric acid american.edu. This approach enhances the retention of the charged this compound molecule on a nonpolar stationary phase, allowing for its separation and subsequent analysis.

The development of these sensitive and specific methods allows for precise quantification, with reported limits of detection and quantitation in the low mg/L range (0.01 and 0.05 mg/L, respectively) nih.gov. Other analytical approaches for QACs in general include titration, spectrophotometry, and electrophoresis researchgate.netxylemanalytics.com.

Table 1: Analytical Parameters for this compound Quantification

Parameter Method/Technique Details
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Provides high sensitivity and selectivity for quantification.
Sample Preparation Solid-Phase Extraction (SPE) Used to extract and concentrate this compound from biological matrices.
Ion-Pairing Reagent Heptafluorobutyric Acid (HFBA) Used to facilitate the retention of the cationic this compound during chromatography.
Detection Mode Multiple Reaction Monitoring (MRM) Enhances specificity and minimizes matrix effects.

| Reported LOD/LOQ | 0.01 mg/L / 0.05 mg/L | Demonstrates the high sensitivity of the developed LC-MS/MS methods nih.gov. |

Utilization as a Research Tool for Broader Quaternary Ammonium Compound Studies

The inherent analytical difficulties associated with this compound make it a useful model compound for the development and validation of new analytical techniques for the broader class of QACs. QACs are a diverse group of chemicals used as disinfectants, antiseptics, and preservatives, and their increasing presence has raised environmental and health concerns acs.org.

Research focused on creating reliable methods for this compound detection contributes valuable knowledge to the field of QAC analysis. Innovations in sample preparation, chromatographic separation, and detection strategies pioneered for this compound can often be adapted for other mono- and bis-quaternary ammonium compounds. For instance, the successful use of specific ion-pairing reagents and SPE cartridges for this compound can inform the development of protocols for other structurally similar QACs that are difficult to analyze acs.orgamerican.edu. Therefore, this compound serves as a practical research tool, helping to advance the analytical capabilities needed to monitor this extensive and important class of chemicals in various environmental and biological systems.

Comparative Mechanistic Investigations with Chemically Related Compounds

Understanding the mechanism of this compound is enhanced by comparing it to other neuromuscular blockers with different structures and modes of action.

Comparative Analysis with Other Non-Depolarizing Neuromuscular Blockers (e.g., Pancuronium, Atracurium)

Like this compound, pancuronium and atracurium are non-depolarizing neuromuscular blockers. This means they act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate. By binding to the receptor without activating it, they prevent acetylcholine from binding and depolarizing the muscle cell, leading to muscle relaxation.

Despite this shared mechanism, they belong to different chemical classes, which influences their metabolism and duration of action. Pancuronium is an aminosteroid, while atracurium is a benzylisoquinolinium compound. This compound is a bis-quaternary ammonium compound. These structural differences are significant. For example, atracurium undergoes spontaneous degradation in the plasma (Hofmann elimination), a process independent of liver or kidney function, whereas pancuronium is metabolized by the liver and excreted by the kidneys. This comparative analysis helps situate this compound within the broader landscape of non-depolarizing agents, highlighting how different chemical structures can achieve the same mechanistic outcome through competitive antagonism.

Table 2: Comparison of Non-Depolarizing Neuromuscular Blockers

Compound Chemical Class Mechanism of Action Primary Metabolism/Elimination
This compound Bis-quaternary ammonium Competitive nAChR Antagonist Not extensively detailed in sources.
Pancuronium Aminosteroid Competitive nAChR Antagonist Hepatic metabolism and renal excretion.

| Atracurium | Benzylisoquinolinium | Competitive nAChR Antagonist | Hofmann elimination (spontaneous) and plasma esterases. |

Comparison with Depolarizing Neuromuscular Blockers (e.g., Succinylcholine)

The comparison between this compound and succinylcholine offers a clear distinction between the two major classes of neuromuscular blockers. Unlike this compound, succinylcholine is a depolarizing agent. It functions as an agonist at the nAChR, mimicking the action of acetylcholine.

Succinylcholine binds to the nAChR and causes the ion channel to open, resulting in an initial depolarization of the motor endplate, which leads to transient muscle fasciculations. However, because succinylcholine is not rapidly broken down by acetylcholinesterase in the synaptic cleft, it remains bound to the receptor, causing a persistent depolarization. This prolonged depolarization leads to a state where the muscle fiber can no longer be stimulated by subsequent nerve impulses, resulting in flaccid paralysis (Phase I block).

This agonist-induced depolarization mechanism is fundamentally different from the competitive antagonism of this compound, which blocks the receptor without causing depolarization. This mechanistic divergence is a cornerstone of neuromuscular pharmacology.

Table 3: Mechanistic Comparison of this compound and Succinylcholine

Feature This compound Succinylcholine
Mechanism of Action Competitive Antagonist Agonist
Effect at nAChR Binds to and blocks the receptor, preventing activation. Binds to and activates the receptor.
Effect on Motor Endplate No depolarization; stabilizes the membrane. Persistent depolarization.

| Initial Clinical Effect | Flaccid paralysis. | Transient muscle fasciculations followed by paralysis. |

Future Directions in Fundamental Chemical and Biological Research on this compound

While this compound is an established compound, several avenues for future fundamental research remain.

Exploration in Organic Synthesis: As noted, the potential of this compound as a phase-transfer catalyst, a template in supramolecular chemistry, or as a synthetic building block is largely unexplored. Research into its reactivity and utility in synthetic organic chemistry could uncover novel applications.

Advanced Analytical Methods: While LC-MS/MS is effective, there is a continuous need for faster, more cost-effective, and potentially portable analytical methods for QACs. Future work could focus on developing novel sensor-based or immunoassay techniques for the rapid detection of this compound and related compounds.

Detailed Receptor Pharmacology: Further investigation into the specific binding kinetics and molecular interactions of this compound with different subtypes of nicotinic acetylcholine receptors could provide a more nuanced understanding of its pharmacological profile compared to other bis-quaternary agents.

Environmental Fate and Degradation: Given its use, understanding the environmental persistence, potential degradation pathways, and ecotoxicology of this compound is a critical area for future research. Studies on its stability and breakdown products in various environmental conditions would provide valuable data regarding its long-term impact nih.gov.

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to assess Mebezonium’s mechanism of action in preclinical studies?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies or enzyme inhibition assays) to isolate molecular interactions. Validate findings using in vivo models (e.g., rodent pharmacokinetic studies) with controlled variables such as dosage, administration route, and biological half-life. Ensure reproducibility by adhering to standardized protocols for compound purity verification (e.g., HPLC) and statistical power calculations for sample size .

Q. How should researchers design a longitudinal study to evaluate this compound’s safety profile?

  • Methodological Answer : Implement a tiered approach:

Acute toxicity : Single-dose studies in two animal species (e.g., rodents and non-rodents) with histopathological analysis.

Subchronic toxicity : 28-90 day dosing with biomarkers (e.g., liver/kidney function tests).

Data collection : Use validated toxicity scoring systems (e.g., OECD guidelines) and control for confounding factors like diet and environmental stressors. Cross-reference findings with existing literature to identify species-specific discrepancies .

Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer : Employ computational chemistry (e.g., molecular docking) to predict binding affinities before synthetic efforts. Use modular synthetic routes (e.g., Suzuki coupling for biphenyl derivatives) to systematically vary functional groups. Characterize analogs via NMR, mass spectrometry, and X-ray crystallography. Prioritize analogs with ≥10-fold potency differences for further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different disease models?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by:

  • Model specificity : Compare outcomes in genetic vs. induced disease models (e.g., transgenic mice vs. chemically induced inflammation).
  • Dosage regimens : Analyze dose-response curves for thresholds of efficacy/toxicity.
  • Bias mitigation : Use tools like SYRCLE’s risk-of-bias checklist for animal studies. Replicate key experiments under harmonized conditions to isolate variables (e.g., circadian timing, vendor-specific animal strains) .

Q. What advanced statistical methods are suitable for analyzing non-linear pharmacokinetic behavior of this compound?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for initial exposure metrics (AUC, Cmax). For saturation kinetics, use nonlinear mixed-effects modeling (e.g., NONMEM) with covariates like body weight and metabolic enzyme expression. Validate models via bootstrapping or visual predictive checks. Publish raw datasets and code to enable external validation .

Q. How can interdisciplinary approaches (e.g., systems biology) elucidate this compound’s polypharmacology?

  • Methodological Answer : Integrate multi-omics data (proteomics, metabolomics) to map off-target interactions. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub proteins or pathways. Validate predictions with CRISPR-based gene silencing or kinase profiling panels. Address discordant omics-phenotype linkages via Bayesian inference models .

Methodological Considerations for Data Contradiction Analysis

Step Action Tools/References
1. Identify discrepanciesCompare outcomes across studies with similar designsSystematic review frameworks
2. Assess methodological rigorEvaluate adherence to protocols (e.g., blinding, randomization)SYRCLE’s risk-of-bias tool
3. Replicate under controlled conditionsStandardize variables (e.g., compound source, animal strain)OECD guidelines
4. Apply sensitivity analysisTest robustness of conclusions to data variabilityMonte Carlo simulations

Key Literature Synthesis Guidelines

  • Prioritize primary sources with full experimental details (e.g., synthesis protocols, raw data).
  • Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.